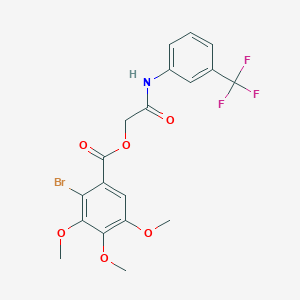
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as NPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NPTA is a yellow crystalline solid, and its chemical formula is C18H13N3O4S. In
作用機序
The mechanism of action of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of specific signaling pathways. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been reported to modulate the activity of protein kinase C (PKC), a signaling molecule that regulates various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can reduce the growth of tumors and alleviate the symptoms of inflammation in animal models.
実験室実験の利点と制限
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high purity level. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is also stable under normal laboratory conditions and can be stored for an extended period. However, there are also some limitations to the use of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is highly toxic and should be handled with care. It can also interfere with certain assays and experiments due to its chemical properties.
将来の方向性
There are several future directions for the research on 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate the structure-activity relationship of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its analogs to identify more potent and selective inhibitors of specific enzymes and signaling pathways. Another direction is to explore the potential applications of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in drug delivery and imaging. 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could be used as a targeting agent for specific cells or tissues, or as a fluorescent probe for imaging studies. Finally, further studies are needed to elucidate the mechanism of action of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its potential therapeutic applications in various diseases.
合成法
The synthesis of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-nitrophenol and 4-phenyl-2-thiazolamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is around 80%, and the purity is greater than 95%.
科学的研究の応用
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. In biochemistry, 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used as a probe to study protein-ligand interactions and enzyme kinetics. In pharmacology, 2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been employed as a tool to investigate the mechanism of action of various drugs and to screen potential drug candidates.
特性
製品名 |
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C17H13N3O4S |
分子量 |
355.4 g/mol |
IUPAC名 |
2-(2-nitrophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O4S/c21-16(10-24-15-9-5-4-8-14(15)20(22)23)19-17-18-13(11-25-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19,21) |
InChIキー |
UYYXJIOBQHDYQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)